

2-Chloro-4-methoxypyrimidine synthesis and characterization

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidine

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Chloro-4-methoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyrimidine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom and a methoxy group on a pyrimidine core, offers versatile opportunities for chemical modification. This versatility allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of a wide array of potential therapeutic agents.^[1] This document provides a comprehensive technical overview of the synthesis, characterization, and safety considerations for **2-Chloro-4-methoxypyrimidine**, intended to serve as a practical guide for professionals in the field.

Physicochemical Properties

2-Chloro-4-methoxypyrimidine is typically a white to light yellow crystalline powder at room temperature. A summary of its key physical and chemical properties is presented below.

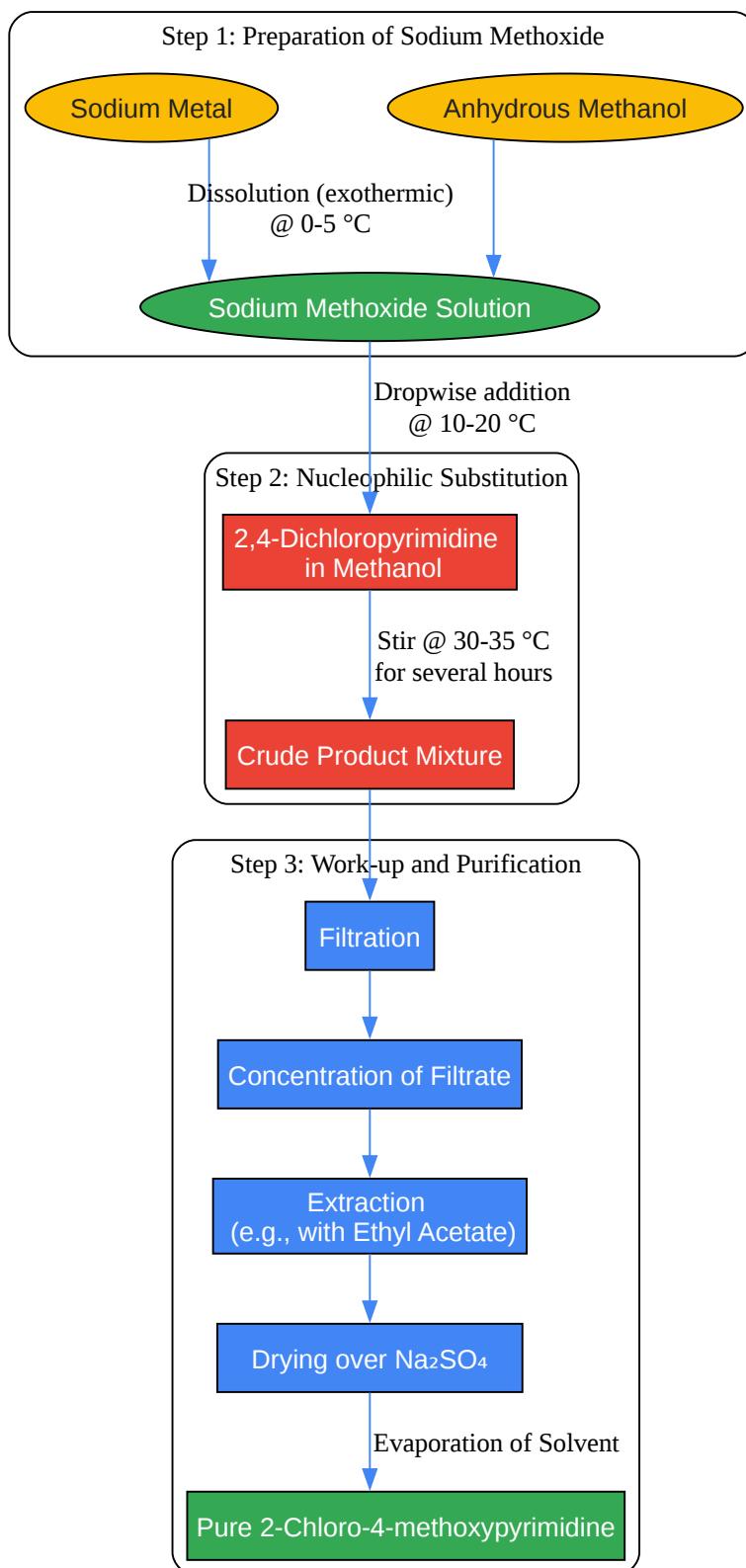
Property	Value	Reference
Molecular Formula	C ₅ H ₅ ClN ₂ O	[2]
Molecular Weight	144.56 g/mol	[2]
Melting Point	54-58 °C	[3]
Boiling Point	268.8 °C @ 760 mmHg	[3]
96-97 °C @ 18 Torr	[4]	
Density	1.293 g/cm ³	[3]
Appearance	White to light yellow powder/crystal	[3]
CAS Number	22536-6-3	

Synthesis of 2-Chloro-4-methoxypyrimidine

A common and efficient method for the synthesis of **2-Chloro-4-methoxypyrimidine** involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyrimidine precursor. The following protocol details a representative procedure starting from 2,4-dichloropyrimidine.

General Synthesis Workflow

The synthesis involves the reaction of 2,4-dichloropyrimidine with a controlled amount of sodium methoxide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective substitution, yielding the desired product.



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Caption: General workflow for the synthesis of **2-Chloro-4-methoxypyrimidine**.

Detailed Experimental Protocol

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials:

- 2,4-Dichloropyrimidine
- Sodium metal
- Anhydrous Methanol
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (100 mL). Cool the flask to 0-5 °C using an ice bath. Carefully add sodium metal (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the sodium has dissolved to form a clear solution of sodium methoxide.
- Reaction: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (100 mL). Cool this solution to 10-20 °C.
- Slowly add the prepared sodium methoxide solution dropwise to the 2,4-dichloropyrimidine solution over 1-2 hours, maintaining the temperature between 10-20 °C.
- After the addition is complete, allow the reaction mixture to warm to 30-35 °C and stir for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

- Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.
- Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
- Pour the residue into ice water and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by silica gel column chromatography to afford pure **2-Chloro-4-methoxypyrimidine** as a white to off-white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of typical analytical data.

Spectroscopic Data

Technique	Data	Reference
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): 8.46 (d, J=5.7 Hz, 1H), 7.01 (d, J=5.7 Hz, 1H), 3.94 (s, 3H)	[3]
¹³ C NMR	Data available in spectral databases such as SpectraBase.	[2]
Mass Spec. (GC-MS)	m/z: 144 (M ⁺), 114, 79	[2]
Infrared (IR)	Data available in spectral databases such as SpectraBase. Characteristic peaks for C-O-C stretch, C=N stretch, and C-Cl stretch are expected.	[2]

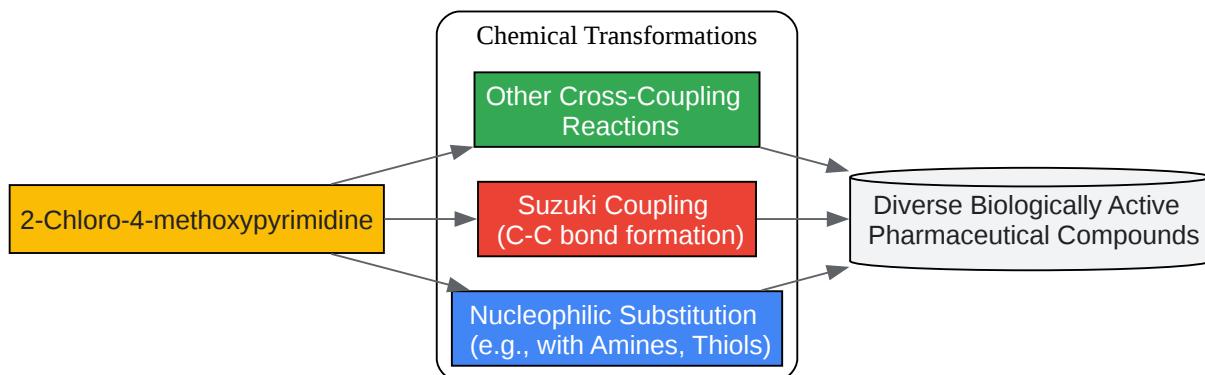
Interpretation of ¹H NMR Spectrum:

- The singlet at 3.94 ppm corresponds to the three protons of the methoxy (-OCH₃) group.
- The two doublets at 8.46 ppm and 7.01 ppm are characteristic of the two coupled protons on the pyrimidine ring, confirming the substitution pattern.

Applications in Drug Development

2-Chloro-4-methoxypyrimidine serves as a critical intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is leveraged in the development of potential drug candidates for treating a range of conditions, including:

- Oncology[1]
- Infectious diseases[1]
- Metabolic disorders[1]



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Caption: Role of **2-Chloro-4-methoxypyrimidine** as a versatile synthetic intermediate.

Safety and Handling

Proper handling of **2-Chloro-4-methoxypyrimidine** is crucial due to its potential hazards. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hazard Class	GHS Statement	Reference
Skin Irritation	H315: Causes skin irritation	[2] [3]
Eye Irritation	H319: Causes serious eye irritation	[2] [3]
Respiratory Irritation	H335: May cause respiratory irritation	[2] [3]

Precautionary Statements (Selected):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of water.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

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